molecular formula C14H24N2O3 B1668986 Ciclopirox olamine CAS No. 41621-49-2

Ciclopirox olamine

Cat. No.: B1668986
CAS No.: 41621-49-2
M. Wt: 268.35 g/mol
InChI Key: MBRHNTMUYWQHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ciclopirox olamine is synthesized by reacting 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone with 2-aminoethanol. The reaction involves heating the mixture to facilitate the formation of the olamine salt .

Industrial Production Methods: : In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes the use of specific solvents and reagents to optimize the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .

Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .

Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .

Scientific Research Applications

Clinical Applications

Ciclopirox olamine is primarily used topically to treat various fungal infections. Its applications include:

  • Tinea Pedis (Athlete's Foot) : this compound cream has shown significant efficacy in treating tinea pedis compared to vehicle creams and other antifungals like clotrimazole. In clinical studies, it demonstrated superior clinical and mycological cure rates (P < 0.001) .
  • Tinea Cruris and Tinea Corporis : The cream formulation is effective against tinea cruris and tinea corporis, with studies indicating that this compound provides better outcomes than placebo and comparable results to other antifungals .
  • Onychomycosis (Nail Fungus) : Ciclopirox nail lacquer is commonly used for treating onychomycosis, showing promising results in both clinical trials and real-world settings .
  • Seborrheic Dermatitis : this compound shampoo has been utilized for the treatment and prophylaxis of seborrheic dermatitis, demonstrating safety and efficacy over extended use .
  • Pityriasis Versicolor : The compound is also indicated for the treatment of pityriasis versicolor, a fungal skin condition characterized by discolored patches on the skin .

Tinea Nigra Palmaris Treatment

A case study reported a 48-year-old woman with tinea nigra palmaris who was treated with this compound gel (0.77%) applied twice daily for three days. The lesion resolved completely within this short treatment period, highlighting the rapid effectiveness of this compound in specific dermatological conditions .

Efficacy in Tinea Pedis

In a multicenter study involving 300 patients with tinea pedis, this compound cream was found to be significantly more effective than its vehicle control. Clinical evaluations showed that patients treated with ciclopirox had higher mycological cure rates compared to those receiving clotrimazole .

Comparative Efficacy Table

ConditionTreatment FormulationEfficacy Comparison
Tinea PedisThis compound CreamSuperior to vehicle; comparable to clotrimazole
Tinea CrurisThis compound CreamEffective; better response rates than vehicle
OnychomycosisCiclopirox Nail LacquerEffective in clinical trials
Seborrheic DermatitisCiclopirox ShampooSafe and well-tolerated over 12 weeks
Pityriasis VersicolorThis compound CreamEffective in clearing skin discoloration

Biological Activity

Ciclopirox olamine (CPO) is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatophytic infections. Its biological activity extends beyond antifungal properties, showing potential in various therapeutic areas, including oncology. This article explores the diverse biological activities of this compound, supported by clinical studies, pharmacological data, and case reports.

This compound exhibits its antifungal activity through multiple mechanisms:

  • Iron Chelation : CPO acts as an intracellular iron chelator, disrupting iron-dependent processes essential for fungal growth and survival. This mechanism is particularly effective against a range of fungi, including Candida and Aspergillus species .
  • Inhibition of Enzymatic Activity : The compound inhibits several enzymes involved in fungal metabolism, leading to cell death. It has been shown to affect the synthesis of ergosterol, a critical component of fungal cell membranes .
  • Anticancer Properties : Recent studies suggest that CPO can induce apoptosis in cancer cells by repressing survivin expression and altering cellular metabolism. This has been observed in hematological malignancies where CPO demonstrated anticancer activity in vitro and in vivo .

Antifungal Efficacy

This compound has been extensively studied for its efficacy against dermatophytic infections:

  • Tinea Pedis Treatment : In two multicenter, double-blind studies, this compound cream (1%) was compared with its vehicle and clotrimazole cream (1%). Results indicated that this compound was significantly more effective than both the vehicle (P < 0.001) and clotrimazole (P < 0.05) in achieving clinical and mycological cures .
    Study ParameterThis compoundClotrimazoleVehicle
    Clinical Cure Rate (%)75%60%30%
    Mycological Cure Rate (%)70%55%25%
  • Rapid Resolution of Tinea Nigra : A case study reported complete resolution of tinea nigra palmaris after just three days of treatment with this compound gel (0.77%), showcasing its rapid action against superficial fungal infections .

Anticancer Activity

A phase I clinical trial evaluated the oral formulation of this compound in patients with advanced hematologic malignancies. Key findings included:

  • Dosing Regimen : Patients received doses ranging from 5 to 80 mg/m² once daily for five days in 21-day cycles. The study highlighted a dose-dependent response with significant biological activity observed at doses greater than 10 mg/m² .
  • Pharmacokinetics : CPO was rapidly absorbed with a short half-life. Notably, the plasma concentrations of an inactive metabolite were higher than those of the parent compound, indicating complex metabolic pathways .

Case Studies

  • Oral this compound in Hematologic Malignancies :
    • A trial involving 23 patients showed promising results with some experiencing hematologic improvement. The study underscored the need for further optimization of dosing regimens due to gastrointestinal toxicities observed at higher doses .
  • Comparative Effectiveness Study :
    • A study comparing this compound cream with luliconazole found that CPO was effective when used alongside systemic itraconazole therapy for dermatophytosis, achieving high cure rates and demonstrating safety .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the antifungal efficacy of ciclopirox olamine in vitro?

Methodological Answer:

  • Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against dermatophytes (e.g., Trichophyton rubrum) and yeast (e.g., Candida albicans). Include positive controls (e.g., fluconazole) and negative controls (solvent-only treatments) .
  • For biofilm studies, employ crystal violet staining or metabolic assays (e.g., XTT reduction) on C. albicans biofilms grown in 96-well plates under static conditions .

Q. How does this compound disrupt fungal iron homeostasis, and what assays can quantify this effect?

Methodological Answer:

  • This compound chelates intracellular Fe³⁺, inhibiting iron-dependent enzymes like catalases. Measure iron depletion using ferrozine-based assays to quantify free iron in fungal lysates after treatment .
  • Quantify transcriptional changes in iron-regulated genes (e.g., FTH1 in C. albicans) via RT-qPCR or RNA-seq .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual role as an antifungal and ferroptosis inhibitor be resolved?

Methodological Answer:

  • Conduct comparative dose-response studies: low doses (0.5–5 µg/mL) for antifungal activity vs. higher doses (10–20 µg/mL) for ferroptosis inhibition in mammalian cells. Use viability assays (MTT) and lipid peroxidation markers (malondialdehyde) to differentiate mechanisms .
  • Employ genetic knockouts (e.g., SIT1 in C. glabrata) to isolate iron metabolism pathways .

Q. What multi-omics approaches are suitable for elucidating this compound’s off-target effects in fungal pathogens?

Methodological Answer:

  • Perform transcriptomics (RNA-seq) to identify differentially expressed genes in drug-treated fungi. Validate with proteomics (LC-MS/MS) to assess protein-level changes .
  • Integrate metabolomics (GC-MS or NMR) to map disruptions in tricarboxylic acid (TCA) cycle intermediates linked to iron chelation .

Q. How can researchers optimize experimental designs to address this compound’s low systemic absorption in topical applications?

Methodological Answer:

  • Use ex vivo human skin models to simulate drug permeation. Quantify ciclopirox levels in epidermal layers via HPLC with UV detection .
  • Apply Franz diffusion cells to measure transdermal flux under occlusive vs. non-occlusive conditions .

Q. Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent antifungal activity?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀ values and 95% confidence intervals .
  • Apply ANOVA with post-hoc Tukey tests to compare efficacy across fungal strains or formulations .

Q. How should researchers validate this compound’s specificity for fungal vs. mammalian targets?

Methodological Answer:

  • Perform comparative cytotoxicity assays on human keratinocytes (HaCaT cells) and fungi using identical drug concentrations. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells) .
  • Use molecular docking simulations (AutoDock Vina) to predict binding affinities for fungal CYP450 vs. human homologs .

Q. Reproducibility and Reporting Standards

Q. What metadata should be included in publications to ensure reproducibility of this compound studies?

Methodological Answer:

  • Report drug purity (e.g., EP/BP/USP standards), solvent used (e.g., DMSO concentration), and storage conditions .
  • Provide raw data for MIC assays, including growth curves and positive/negative controls, in supplementary materials .

Q. How can researchers address batch-to-batch variability in commercial this compound samples?

Methodological Answer:

  • Characterize each batch via NMR and HPLC (>98% purity) and include certificates of analysis in supplementary files .
  • Use internal standards (e.g., deuterated ciclopirox) in LC-MS workflows to normalize quantitative data .

Q. Emerging Research Directions

Q. What novel delivery systems could enhance this compound’s penetration in onychomycosis models?

Methodological Answer:

  • Test nanoparticle formulations (e.g., chitosan-loaded ciclopirox) in ex vivo nail plate models. Assess drug release kinetics using dialysis membranes and UV spectroscopy .
  • Compare efficacy of lipid-based vs. hydrogel carriers via confocal microscopy of fluorescently tagged drug .

Q. How can CRISPR-Cas9 be utilized to study resistance mechanisms against this compound?

Methodological Answer:

  • Generate knockout libraries in C. albicans targeting iron transporters (e.g., FTR1) or efflux pumps (e.g., CDR1). Screen for resistance via agar-spot assays under ciclopirox pressure .

Properties

IUPAC Name

2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHNTMUYWQHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045583
Record name Ciclopirox olamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41621-49-2
Record name Ciclopirox olamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41621-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclopirox olamine [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclopirox olamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciclopirox olamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciclopirox olamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLOPIROX OLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.